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molecular formula C15H11N3O B019634 2,6-Bis(2-pyridyl)-4(1H)-pyridone CAS No. 101003-65-0

2,6-Bis(2-pyridyl)-4(1H)-pyridone

Cat. No. B019634
M. Wt: 249.27 g/mol
InChI Key: HRORSVNZQWCZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456285B2

Procedure details

A mixture of 3.99 g (16 mmol) of 1′H-[2,2′;6′,2″]terpyridin-4′-one (L1) and 8.0 g (38 mmol) of phosphorus pentachloride is boiled at reflux in 200 ml of phosphorus oxychloride for sixteen hours. The mixture is allowed to cool and concentrated to dryness. 200 ml of ice-water are then added cautiously to the residue, and the solution is then adjusted to pH 9 with aqueous potassium hydroxide solution. Extraction is carried out three times using chloroform and the organic extracts are dried over sodium sulfate, filtered and concentrated. After recrystallisation from ethanol, 4′-chloro-[2,2′;6′,2″]terpyridine is obtained in the form of white needles.
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[NH:8][C:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)=[CH:10][C:11](=O)[CH:12]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:21]>P(Cl)(Cl)(Cl)=O>[Cl:21][C:11]1[CH:12]=[C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[N:8]=[C:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
3.99 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=1NC(=CC(C1)=O)C1=NC=CC=C1
Name
Quantity
8 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
200 ml of ice-water are then added cautiously to the residue
EXTRACTION
Type
EXTRACTION
Details
Extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
After recrystallisation from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC(=C1)C1=NC=CC=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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